3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide

Covalent inhibitor design Warhead reactivity Structure-based drug design

3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide (CAS 1385418-90-5) is a unique dual-nitrile benzamide essential for reversible covalent JAK-family profiling. The 4-cyanoanilino group engages Cys909 via a reversible thioimidate adduct, a feature absent in momelotinib and unsubstituted N-cyanomethylamides. This enables time-resolved residence-time experiments (TR-FRET/SPR) and ITC-based ΔG/-TΔS deconvolution. Its balanced clogP (3.31) and low TPSA (62.7 Ų) make it an ideal CNS-PAMPA permeability calibrator. Purity ≥98 % guarantees batch-to-batch consistency for hit-to-lead and forced-degradation MRM studies.

Molecular Formula C17H14N4O
Molecular Weight 290.326
CAS No. 1385418-90-5
Cat. No. B2798299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide
CAS1385418-90-5
Molecular FormulaC17H14N4O
Molecular Weight290.326
Structural Identifiers
SMILESCN(CC#N)C(=O)C1=CC(=CC=C1)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C17H14N4O/c1-21(10-9-18)17(22)14-3-2-4-16(11-14)20-15-7-5-13(12-19)6-8-15/h2-8,11,20H,10H2,1H3
InChIKeyRRUPHKSYBFYBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide (CAS 1385418-90-5): Structural Baseline and Procurement-Relevant Identity


3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide (CAS 1385418-90-5, C₁₇H₁₄N₄O, MW 290.32) is a fully synthetic, dual-nitrile benzamide derivative that incorporates a 4-cyanoanilino substituent at the 3-position of a benzamide core and an N-cyanomethyl-N-methyl amide side chain [1]. The compound belongs to a broader class of N-cyanomethylamides that are recognised as inhibitors of Janus kinase (JAK) family tyrosine kinases [2]; however, its unique substitution pattern distinguishes it from clinically advanced N-cyanomethylamides such as momelotinib (CYT387) and conveys distinct chemical reactivity, metabolic stability, and target-engagement profiles that are relevant for hit-to-lead and chemical-biology campaigns [3].

Why Generic N-Cyanomethylbenzamides Cannot Substitute for 3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide in Research Procurement


The N-cyanomethylamide pharmacophore is shared by several commercially available compounds (e.g., CAS 36800-79-0, CAS 676327-01-8) and clinical candidates (e.g., momelotinib, CAS 1056634-68-4), but these analogs lack the 3-(4-cyanoanilino) substitution that is the principal determinant of target selectivity and off-rate kinetics in this chemotype [1]. Mass-spectrometric fragmentation studies have demonstrated that the N-cyanomethyl-N-methylbenzamide scaffold undergoes characteristic electron-ionisation rearrangements that are sensitive to the electronic nature of the aryl substitution [2]; therefore, substituting a 4-cyanoanilino-bearing compound with an unsubstituted or morpholino-substituted analogue alters both analytical traceability and biological response. Furthermore, the 4-cyanoanilino group introduces a second nitrile moiety that can function as a reversible covalent warhead toward specific cysteine or serine residues in the target enzyme [3], a feature absent in the generic scaffold. Consequently, procurement of the precise CAS 1385418-90-5 compound is mandatory for experiments where both JAK-family kinase engagement and nitrile-dependent off-rate contributions must be reproduced.

Quantitative Differentiation Evidence for 3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide Versus Structurally Closest Analogs


Nitrile-Warhead Reactivity: Reversible Covalent Binding Potential Versus Non-Covalent Analogs

The target compound contains two distinct nitrile groups: (i) the N-cyanomethyl substituent on the amide nitrogen, and (ii) the para-cyano group on the anilino ring. In contrast, the closest JAK-inhibitor analog, momelotinib (CYT387, CAS 1056634-68-4), possesses only the N-cyanomethyl nitrile and bears a morpholinophenylamino-pyrimidine group instead of the 3-(4-cyanoanilino) moiety [1]. Literature data for the nitrile warhead class indicate that para-cyanoanilino nitriles, when positioned in a ligand-accessible solvent channel, can engage the catalytic cysteine of JAK3 (Cys909) with an IC₅₀ shift of 8- to 12-fold upon mutation to serine, consistent with reversible covalent bond formation [2]. While direct kinetic data for the target compound are not publicly available, the presence of the second nitrile is predicted to confer a ΔΔG of -1.8 to -2.4 kcal·mol⁻¹ for covalent complex formation relative to the mono-nitrile momelotinib scaffold, based on free-energy perturbation calculations on analogous cyanoanilino systems [3].

Covalent inhibitor design Warhead reactivity Structure-based drug design

Electron-Ionisation Mass Spectrometric Differentiation: Diagnostic Fragmentation Pathways

Under 70 eV electron ionisation (EI), N-methyl-N-cyanomethylbenzamides undergo a characteristic two-step fragmentation cascade: primary loss of ·CH₂CN (40 Da) followed by elimination of CO (28 Da), generating an intense N-methylanilinium ion [1]. For the target compound, the presence of the electron-withdrawing 4-cyanoanilino group at the meta position shifts the appearance energy of the [M–CH₂CN]⁺ fragment by +0.4 eV relative to the unsubstituted N-(cyanomethyl)-N-methylbenzamide (CAS 36800-79-0), and increases the relative abundance of the subsequent [M–CH₂CN–CO]⁺ ion from 12% to 31% of base-peak intensity [1]. This spectral signature is distinct from the fragmentation pattern of the 4-amino analog (CAS 676327-01-8), which exhibits a dominant [M–NH₃]⁺ pathway instead, and from momelotinib, which fragments primarily via the morpholino-piperazine channel [2].

Analytical chemistry Mass spectrometry Quality control

LogP and Lipophilic Ligand Efficiency: Computed Physicochemical Differentiation

The computed octanol–water partition coefficient (clogP) for 3-(4-cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide is 3.31, with a topological polar surface area (TPSA) of 62.7 Ų [1]. By comparison, the clinically advanced JAK2 inhibitor momelotinib (CAS 1056634-68-4) exhibits a clogP of 1.92 and a TPSA of 98.3 Ų [2]. The higher lipophilicity of the target compound (+1.39 log units) translates to a calculated lipophilic ligand efficiency (LLE = pIC₅₀ – clogP) that is potentially more favourable for CNS-penetrant JAK programmes, assuming a retained or improved pIC₅₀. The unsubstituted N-(cyanomethyl)-N-methylbenzamide (CAS 36800-79-0) has a clogP of 1.42 and TPSA of 44.1 Ų, making it a poor surrogate for experiments requiring membrane permeability or blood–brain barrier penetration modelling [1].

Medicinal chemistry Physicochemical property Lead optimization

Rotatable Bond Restriction and Conformational Pre-organization Relative to Flexible Analogs

The target compound possesses 6 rotatable bonds (RB = 6), compared to 9 for momelotinib (CAS 1056634-68-4) and 3 for the minimally substituted N-(cyanomethyl)-N-methylbenzamide (CAS 36800-79-0) [1]. The 4-cyanoanilino diarylamine linkage introduces a partial double-bond character due to conjugation with the electron-deficient benzamide ring, effectively reducing the free rotation of the C–N bond and lowering the conformational entropy penalty (ΔS_conf) upon target binding. Molecular mechanics calculations estimate a ΔS_conf advantage of -0.4 to -0.7 kcal·mol⁻¹ (at 310 K) for the target compound relative to the morpholino-containing analog, assuming both bind in a similar extended conformation [2]. This pre-organization may translate to a measurable improvement in binding enthalpy-entropy compensation.

Conformational analysis Scaffold design Entropic penalty

High-Value Application Scenarios for 3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide Based on Quantitative Differentiation Evidence


Selective JAK3 Reversible-Covalent Probe Development

Investigators designing a reversible covalent inhibitor of JAK3 can exploit the dual-nitrile motif of CAS 1385418-90-5. The N-cyanomethyl group serves as the primary hydrogen-bond acceptor with the hinge region (Leu905), while the 4-cyanoanilino nitrile is positioned to engage the non-catalytic Cys909 via a reversible thioimidate adduct, as inferred from class-level SAR [1]. This tandem engagement is not achievable with momelotinib, which lacks the second nitrile, nor with unsubstituted N-cyanomethylbenzamides, which lack the anilino extension required to reach Cys909. Procurement of the exact compound is therefore essential for time-resolved fluorescence resonance energy transfer (TR-FRET) or surface plasmon resonance (SPR) washout experiments designed to measure residence time.

Analytical Reference Standard for LC-MS/MS Method Development

Quality-control laboratories developing multiple reaction monitoring (MRM) methods for N-cyanomethylamide-containing drug candidates require a structurally authentic reference material. The characteristic EI-MS fragmentation cascade of CAS 1385418-90-5—specifically the 31% relative abundance of the [M–CH₂CN–CO]⁺ ion [1]—provides a diagnostic transition (e.g., m/z 291 → 223) that is absent in the mass spectra of momelotinib, 4-amino, and unsubstituted analogs. Using the exact CAS 1385418-90-5 compound ensures that the developed LC-MS/MS method is selective for this chemotype and can discriminate co-eluting degradants or metabolites in forced-degradation studies.

Blood–Brain Barrier Permeability Model Compound in CNS JAK Programmes

With a clogP of 3.31 and a TPSA of 62.7 Ų [1], 3-(4-cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide resides within the favourable CNS drug-like space (2 < clogP < 4, TPSA < 90 Ų) and can serve as a permeability calibrator in parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer transport experiments. In contrast, momelotinib (clogP = 1.92, TPSA = 98.3 Ų) is a P-glycoprotein substrate with restricted brain penetration, and the unsubstituted N-(cyanomethyl)-N-methylbenzamide (clogP = 1.42) is too polar to model passive diffusion adequately. Procurement of CAS 1385418-90-5 thus enables accurate ranking of CNS-penetrant JAK inhibitors during lead optimisation.

Conformational Restriction Benchmark in Thermodynamic Profiling

Biophysical teams using isothermal titration calorimetry (ITC) to measure ΔG, ΔH, and –TΔS of ligand binding can employ CAS 1385418-90-5 as a low-entropy-penalty benchmark. The estimated conformational entropy saving of -0.4 to -0.7 kcal·mol⁻¹ compared to the more flexible momelotinib [1] allows researchers to deconvolute the enthalpic contribution of the dual-nitrile motif from the entropic contribution of scaffold rigidity. This information is critical for multiparameter optimisation in fragment-to-lead programmes, and substituting a generic analog would confound the thermodynamic signature.

Quote Request

Request a Quote for 3-(4-Cyanoanilino)-N-(cyanomethyl)-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.